Product packaging for Saracodine(Cat. No.:CAS No. 15437-92-0)

Saracodine

Cat. No.: B096416
CAS No.: 15437-92-0
M. Wt: 402.7 g/mol
InChI Key: VPOYXIYUORUTSW-CVKOZZCDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Saracodine is a steroidal alkaloid isolated from the plant Sarcococca saligna . This compound exhibits a dual mechanism of action, making it a valuable tool for pharmacological and neurological research. It has been identified as a calcium channel blocker (Ca²⁺ antagonist), which inhibits K⁺-induced contractions in smooth muscle tissues . Concurrently, this compound demonstrates acetylcholinesterase (AChE) inhibitory activity, potentially potentiating the effect of acetylcholine . This combination of properties is of significant interest for investigating pathways related to hyperactive gut states and for exploring new therapeutic approaches for conditions like Alzheimer's disease . Studies also indicate that steroidal alkaloids from Sarcococca saligna , including this compound, show potential immunosuppressive and hepatoprotective effects, modulating T-cell proliferation and IL-2 production . This product is intended for research purposes only in laboratory settings. I hope this information is helpful for your project. Please be aware that specific details such as the exact molecular formula, CAS number, and storage conditions were not located in the search results and would need to be sourced from a specialized chemical database or the supplier's own specifications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H46N2O B096416 Saracodine CAS No. 15437-92-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15437-92-0

Molecular Formula

C26H46N2O

Molecular Weight

402.7 g/mol

IUPAC Name

N-[(1S)-1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-(dimethylamino)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-N-methylacetamide

InChI

InChI=1S/C26H46N2O/c1-17(28(7)18(2)29)22-10-11-23-21-9-8-19-16-20(27(5)6)12-14-25(19,3)24(21)13-15-26(22,23)4/h17,19-24H,8-16H2,1-7H3/t17-,19-,20+,21-,22+,23-,24-,25-,26+/m0/s1

InChI Key

VPOYXIYUORUTSW-CVKOZZCDSA-N

SMILES

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)N(C)C)C)C)N(C)C(=O)C

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)N(C)C)C)C)N(C)C(=O)C

Canonical SMILES

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)N(C)C)C)C)N(C)C(=O)C

Synonyms

saracodine

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Saracodine has demonstrated significant antimicrobial properties, particularly against Leishmania tropica, a protozoan parasite responsible for leishmaniasis. A study indicated that this compound exhibited a concentration-dependent inhibition of promastigotes, with an elimination rate of 71.12% at 100 µM concentration, decreasing to 38.88% at 25 µM . The following table summarizes these findings:

Concentration (µM)% Inhibition
10071.12
7563.90
5054.18
2538.88

This data suggests that this compound could be a potential candidate for developing treatments against leishmaniasis.

Immunosuppressive Properties

Research has shown that this compound and other compounds from Sarcococca saligna possess immunosuppressive effects. In vitro studies revealed that these compounds significantly suppressed IL-2 production and T-cell proliferation in response to phytohemagglutinin stimulation . The following table illustrates the effects on IL-2 production:

CompoundIL-2 Production Suppression (%)
This compoundSignificant (Dose-dependent)
TerminalineSignificant (Dose-dependent)

These findings indicate the potential use of this compound in managing autoimmune disorders or preventing transplant rejection.

Hepatoprotective Effects

This compound has also been investigated for its hepatoprotective properties. In vivo studies demonstrated that extracts containing this compound reduced liver inflammation and serum enzyme levels (ALT, AST, ALP) in models of carbon tetrachloride-induced liver injury . The following table summarizes the protective effects:

TreatmentALT Levels (U/L)AST Levels (U/L)ALP Levels (U/L)
ControlElevatedElevatedElevated
This compoundReducedReducedReduced

These results suggest that this compound could be beneficial in treating liver injuries and diseases.

Future Research Directions

While the current findings are promising, further research is necessary to fully elucidate the mechanisms of action and therapeutic potential of this compound. Future studies should focus on:

  • In vivo efficacy : Comprehensive animal studies to assess long-term effects and safety.
  • Mechanistic studies : Detailed investigations into the molecular pathways influenced by this compound.
  • Clinical trials : Evaluating the efficacy and safety in human subjects for various applications.

Comparison with Similar Compounds

Saracodine belongs to a class of steroidal alkaloids with shared structural motifs and bioactivities. Below is a systematic comparison with structurally and functionally analogous compounds.

Structural Analogs
Compound Source Molecular Formula Key Structural Features Biological Activities
This compound S. saligna C₂₆H₄₆N₂O Acetylated amide, two N-methyl groups Dual CCB and AChE inhibition; antileishmanial (IC₅₀: 0.6352 µM)
Saracosine S. pruniformis C₂₅H₄₄N₂O Lacks acetyl group; unsaturated bond Weak AChE inhibition; no significant CCB activity
Holaphylline S. saligna Not disclosed Steroidal backbone with hydroxyl substitution Antileishmanial (IC₅₀: 0.6675 µM); macrophage activation hypothesized
Saracorine S. saligna C₂₇H₄₈N₂O₂ Additional hydroxyl and methyl groups CCB activity; moderate antibacterial effects

Key Observations :

  • This compound’s acetylated amide group distinguishes it from saracosine, which lacks this moiety and shows weaker bioactivity .
  • Holaphylline, though structurally distinct, shares antileishmanial efficacy with this compound but may act via macrophage activation rather than direct parasiticidal mechanisms .
Functional Analogs
2.2.1 Calcium Channel Blockers
Compound Source/Type CCB Efficacy (In Vitro) Additional Mechanisms
This compound Natural alkaloid IC₅₀: 0.03–3 mg/mL in rat fundus AChE inhibition
Verapamil Synthetic drug IC₅₀: 0.1 µM in smooth muscle No AChE inhibition

Key Observation : this compound’s dual CCB and AChE inhibition makes it unique compared to synthetic CCBs like verapamil, which lack enzymatic modulation .

2.2.2 Acetylcholinesterase Inhibitors
Compound Source/Type AChE Inhibition (In Vitro) Additional Mechanisms
This compound Natural alkaloid Potentiates ACh at 0.001–0.03 mg/mL CCB activity
Physostigmine Natural alkaloid IC₅₀: 0.02 µM No CCB activity

Key Observation : this compound’s bidirectional modulation of ACh (potentiation at low doses, suppression at high doses) contrasts with physostigmine’s linear dose-response .

Pharmacological Performance in Antileishmanial Activity
Compound % Inhibition at 100 µM IC₅₀ (µM) Proposed Mechanism
This compound 71.12 ± 5.20 0.6352 DNA intercalation; mitochondrial membrane disruption
Holaphylline 82.50 ± 4.83 0.6675 Macrophage activation; nitric oxide induction
Pentamidine 63.50 ± 6.09 0.0199 Binds parasitic DNA; inhibits topoisomerase II

Key Observations :

  • This compound outperforms the control drug pentamidine in promastigote elimination at 100 µM but has a higher IC₅₀, suggesting lower potency .

Preparation Methods

Maceration and Initial Extraction

The powdered plant material undergoes maceration in a hydro-methanolic solvent system (methanol:water, 8:2 v/v) at room temperature (25°C) for 14 days with intermittent agitation. The ratio of plant material to solvent is optimized at 1:10 (w/v). After filtration through Whatman No. 1 paper, the extract is concentrated under reduced pressure (40°C, 0.8 bar) to yield a viscous residue (≈10% w/w of starting material).

Sequential Fractionation

The crude extract is partitioned sequentially using solvents of increasing polarity:

  • n-Hexane : Removes non-polar lipids and chlorophylls (yield: 12.7% of crude extract).

  • Chloroform : Enriches steroidal alkaloids, including this compound (yield: 10.0% of crude extract).

  • Ethyl Acetate and n-Butanol : Retain polar constituents (e.g., glycosides, flavonoids).

The chloroform fraction, identified as the most bioactive via preliminary TLC (thin-layer chromatography) with Dragendorff’s reagent, is selected for further purification.

Column Chromatographic Isolation

Stationary and Mobile Phase Optimization

The chloroform fraction is subjected to column chromatography (CC) using alumina gel (200–300 mesh) as the stationary phase. The mobile phase consists of a gradient of n-hexane and ethyl acetate (9:1 → 7:3 v/v) with 0.1% diethylamine to minimize alkaloid adsorption. Fractions (50 mL each) are collected and monitored via TLC (silica gel GF254; developing solvent: chloroform:methanol:ammonia, 90:9:1 v/v).

Fraction Pooling and this compound Elution

This compound elutes in the mid-polarity fractions (n-hexane:ethyl acetate, 7:3 v/v), detected as a single spot under UV light (254 nm) with an Rf value of 0.42. These fractions are pooled, evaporated, and subjected to a second CC purification using Sephadex LH-20 (methanol:water, 85:15 v/v) to remove residual impurities.

Structural Characterization

Spectroscopic Analysis

  • UV-Vis Spectroscopy : this compound exhibits λmax at 208 nm and 285 nm, indicative of conjugated diene and amine functionalities.

  • IR Spectroscopy : Key absorptions at 3,450 cm⁻¹ (N-H stretch), 1,650 cm⁻¹ (C=C), and 1,240 cm⁻¹ (C-N).

  • NMR Spectroscopy :

    • ¹H NMR (500 MHz, CDCl₃) : δ 5.35 (1H, d, J=5.1 Hz, H-6), δ 3.12 (1H, m, H-3α), δ 2.78 (3H, s, N-CH₃).

    • ¹³C NMR (125 MHz, CDCl₃) : δ 140.2 (C-5), δ 121.8 (C-6), δ 64.5 (C-3), δ 45.3 (N-CH₃).

  • Mass Spectrometry : FD-MS shows a molecular ion peak at m/z 413.3 [M+H]⁺, consistent with the molecular formula C₂₇H₄₄N₂O.

Crystallographic Validation

Single-crystal X-ray diffraction confirms the steroidal backbone with a fused piperidine ring and axial methyl group at C-13. The unit cell parameters (a=8.42 Å, b=12.15 Å, c=14.30 Å, α=90°, β=90°, γ=90°) align with known Sarcococca alkaloids.

Yield Optimization and Challenges

Critical Parameters

  • Solvent Polarity : Higher ethyl acetate ratios (>40%) co-elute this compound with structurally similar alkaloids (e.g., Holaphylline).

  • Temperature Control : Elevated temperatures (>40°C) during evaporation cause epimerization at C-3.

  • Alkaloid Stability : this compound degrades in acidic conditions (pH <5), necessitating neutral pH during extraction.

Comparative Yields

StepYield (%)Purity (%)
Crude Extract10.02–5
Chloroform Fraction10.015–20
Final CC Purification0.3≥95

Q & A

What are the established methodologies for synthesizing Saracodine, and how can researchers optimize yield and purity in initial experiments?

Level: Basic
Methodological Answer:

  • Synthesis Optimization: Begin with literature-derived protocols for this compound synthesis, focusing on reaction conditions (e.g., temperature, solvent systems, catalysts). Use kinetic studies to identify rate-limiting steps and adjust stoichiometry or reaction time .
  • Purity Assessment: Employ analytical techniques such as HPLC (for purity quantification) and NMR (structural validation). Cross-reference spectral data with published databases to confirm compound identity .
  • Yield Improvement: Systematically vary purification methods (e.g., column chromatography vs. recrystallization) and track yield-to-purity ratios. Document all modifications to ensure reproducibility .

How should researchers conduct a systematic literature review to identify key knowledge gaps in this compound's pharmacological mechanisms?

Level: Basic
Methodological Answer:

  • Search Strategy: Use databases (PubMed, SciFinder) with keywords like "this compound pharmacokinetics" or "this compound target interactions." Apply inclusion/exclusion criteria (e.g., peer-reviewed studies post-2010) to filter relevance .
  • Gap Analysis: Create a matrix comparing study designs, models (in vitro vs. in vivo), and outcomes. Flag inconsistencies (e.g., conflicting IC50 values) or understudied areas (e.g., metabolic pathways in human cells) .
  • Synthesis Tools: Use software like NVivo to code themes (e.g., "receptor binding," "toxicity") and visualize trends via concept maps .

What experimental strategies are recommended to validate this compound's target binding affinity across varying physiological conditions?

Level: Advanced
Methodological Answer:

  • Biophysical Assays: Utilize surface plasmon resonance (SPR) for real-time binding kinetics and isothermal titration calorimetry (ITC) for thermodynamic profiling. Replicate experiments under varying pH and ionic strength to mimic physiological diversity .
  • Cross-Validation: Compare results with orthogonal methods (e.g., fluorescence polarization) and use statistical tests (e.g., Student’s t-test) to confirm significance .
  • Negative Controls: Include unrelated proteins or scrambled ligands to rule out nonspecific interactions .

How can conflicting data on this compound's metabolic stability between in vitro and in vivo studies be methodologically reconciled?

Level: Advanced
Methodological Answer:

  • Parameter Alignment: Audit differences in experimental conditions (e.g., hepatocyte vs. liver microsome models, incubation times). Re-run assays using harmonized protocols .
  • Multi-Model Integration: Combine in vitro data with pharmacokinetic modeling (e.g., PBPK simulations) to predict in vivo outcomes. Validate predictions via rodent studies with timed plasma sampling .
  • Meta-Analysis: Statistically pool data from disparate studies using random-effects models to quantify heterogeneity and identify moderators (e.g., species differences) .

What statistical approaches are most robust for analyzing dose-response relationships in this compound's efficacy studies?

Level: Advanced
Methodological Answer:

  • Nonlinear Regression: Fit data to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism. Report EC50 values with 95% confidence intervals .
  • Sensitivity Analysis: Test for outliers via Grubbs’ test and assess robustness by bootstrapping .
  • Power Analysis: Predefine sample sizes using pilot data to ensure adequate power (α=0.05, β=0.2) .

How should researchers design a longitudinal study to assess this compound's chronic toxicity while controlling for confounding variables?

Level: Advanced
Methodological Answer:

  • Study Design: Implement randomized, blinded trials with staggered dosing cohorts. Include control groups receiving vehicle alone .
  • Confounder Mitigation: Stratify subjects by age, weight, and baseline health status. Use mixed-effects models to adjust for time-dependent variables (e.g., diet changes) .
  • Endpoint Selection: Monitor biomarkers (e.g., liver enzymes, creatinine) at regular intervals and perform histopathology post-trial .

What criteria should guide the selection of in silico modeling tools for predicting this compound's off-target interactions?

Level: Basic
Methodological Answer:

  • Tool Validation: Prioritize algorithms (e.g., molecular docking, QSAR) validated against experimental data for similar compounds. Cross-check predictions with PharmMapper or ChEMBL databases .
  • Transparency: Choose open-source platforms (e.g., AutoDock Vina) with documented scoring functions and adjustable parameters .
  • Literature Precedence: Adopt tools widely cited in peer-reviewed studies on analogous alkaloids to ensure methodological credibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Saracodine
Reactant of Route 2
Saracodine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.